molecular formula C20H20O6 B150036 Coniferyl ferulate CAS No. 63644-62-2

Coniferyl ferulate

Cat. No. B150036
CAS RN: 63644-62-2
M. Wt: 356.4 g/mol
InChI Key: PGLIMMMHQDNVRS-YZQQHVNFSA-N
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Description

Coniferyl ferulate is a compound known for its presence in Angelica sinensis and its multiple pharmacological activities. It is also noted for its chemical instability and is abundant in certain plant species. Coniferyl ferulate plays a role in the formation of lignin in plants, which is a complex polymer providing structural support to plant cell walls .

Synthesis Analysis

The synthesis of coniferyl ferulate involves the reduction of ferulic acid to coniferyl alcohol. This process occurs in higher plants and is dependent on ATP, CoA, and reduced pyridine nucleotides. The reaction sequence involves the intermediate formation of feruloyl-CoA and coniferyl aldehyde, which is then reduced to coniferyl alcohol .

Molecular Structure Analysis

Coniferyl ferulate is involved in the formation of cross-coupled products with coniferyl alcohol through radical coupling reactions. These reactions produce a series of cross-coupled dimers with various linkages, such as β-O-4-, β-5-/8-5-, and 8-β-linkages. The molecular structure of these dimers has been characterized by NMR spectroscopy, demonstrating the complexity and diversity of the cross-coupling interactions .

Chemical Reactions Analysis

Coniferyl ferulate participates in radical coupling reactions with coniferyl alcohol, forming cross-coupled products that are important for the polymer cross-coupling interactions among polysaccharides and monolignols or lignin in plant cell walls. These reactions are facilitated by enzymes such as peroxidase in the presence of hydrogen peroxide . Additionally, coniferyl ferulate can be incorporated into lignin, which enhances the alkaline delignification and enzymatic degradation of cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of coniferyl ferulate have been studied through various extraction methods from Angelica sinensis. The extraction efficiency of coniferyl ferulate varies depending on the method used, with pressurized liquid extraction and sonication extraction showing high efficiency. The compound's instability and reactivity play a significant role in its extraction and subsequent applications .

Applications and Case Studies

Coniferyl ferulate has been studied for its potential applications in various fields. For instance, its incorporation into lignin has been shown to facilitate fiber delignification and utilization, which could be beneficial for pulping and paper production . In the medical field, oral administration of coniferyl ferulate has been found to attenuate depression symptoms in mice by reshaping gut microbiota and microbial metabolism, suggesting its potential as a nutritional strategy for treating depression . Additionally, biosynthetic polymers based on ferulic acid and coniferyl alcohol have been studied for their sorption capacity with respect to mycotoxins, indicating potential applications in food safety .

Scientific Research Applications

  • Extraction Methods

    • Coniferyl ferulate is abundant in Angelica sinensis and is noted for its multiple pharmacological activities .
    • Various methods such as sonication extraction (SE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), hydrodistillation (HD), and decoction (DC) are used for its extraction .
    • The order of extraction efficiency is: PLE≈SE>SFE>>HD, DC .
  • Alleviating Xylene-Caused Hematopoietic Stem and Progenitor Cell Toxicity

    • Xylene exposure is known to induce toxicity in hematopoietic stem and progenitor cells (HSPCs), leading to bone marrow suppression and potential leukemogenesis .
    • Coniferyl ferulate can mitigate the detrimental impact of xylene on HSPCs by targeting Mgst2, particularly within subpopulations of neutrophil progenitors .
  • Inhibiting Xanthine Oxidase (XO)

    • Coniferyl ferulate from Chuanxiong Rhizome has been found to inhibit XO, shedding light on its potential application for developing anti-hyperuricemia agents .
  • Catabolism

    • Coniferyl ferulate can be catabolized or broken down in various biological processes .
  • Increasing Syringyl Units in Sorghum bicolor

    • Ferulate 5-hydroxylase (F5H) of the monolignol pathway catalyzes the hydroxylation of coniferyl alcohol, coniferaldehyde, and ferulic acid to produce 5-hydroxyconiferyl moieties, which lead to the formation of sinapic acid and syringyl (S) lignin monomers .
    • Overexpression of F5H in sorghum increases S-lignin without increasing total lignin content or affecting plant growth .
  • Regulation of Coniferaldehyde 5-Hydroxylase

    • Regulation of a gene encoding coniferaldehyde 5-hydroxylase leads to substantial alterations in lignin structure in rice cell walls .
    • This identifies a promising genetic engineering target for improving grass biomass utilization .

Safety And Hazards

Coniferyl ferulate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Coniferyl ferulate has been found to alleviate depression-like behaviors by improving the reconstruction of the gut microbiome and downregulating the expression levels of IL-6, IL-1β, and TNF-α to decrease colonic inflammation . It also shows a potential multidrug resistance reversal effect for antitumor adjuvant therapy .

properties

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIMMMHQDNVRS-YZQQHVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coniferyl ferulate

CAS RN

63644-62-2
Record name Coniferyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONIFERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
656
Citations
JH Grabber, RD Hatfield, F Lu, J Ralph - Biomacromolecules, 2008 - ACS Publications
… Incorporation of coniferyl ferulate increased lignin … Cell walls lignified with coniferyl ferulate were more readily … of plants to incorporate coniferyl ferulate into lignin should enhance …
Number of citations: 157 pubs.acs.org
JJ Xie, J Lu, ZM Qian, Y Yu, JA Duan, SP Li - Molecules, 2009 - mdpi.com
… , coniferyl ferulate, is unstable during extraction and is readily hydrolyzed into ferulic acid [16]. The extraction of coniferyl ferulate … on the optimized extraction of coniferyl ferulate from A. …
Number of citations: 46 www.mdpi.com
W Gong, Y Zhou, W Gong, X Qin - Journal of ethnopharmacology, 2020 - Elsevier
… or proliferation effect of coniferyl ferulate on PC12 cells … coniferyl ferulate was significantly shown when the concentration was beyond 30 μmol/L. The protective effect of coniferyl ferulate …
Number of citations: 14 www.sciencedirect.com
W Hao, Q Ma, G Tao, J Huang, J Chen - Food & Function, 2021 - pubs.rsc.org
The gut microbiome is known to be involved in depression development. Thus, phytochemicals changing gut microbiota may alleviate depression-like behaviors. Coniferyl ferulate (CF) …
Number of citations: 12 pubs.rsc.org
A Zhang, F Lu, R Sun, J Ralph - Planta, 2009 - Springer
Radical coupling reactions between ethyl ferulate (Et-FA), a simple model for feruloyl polysaccharides in planta, and coniferyl alcohol (CA), a monolignol, were studied in order to better …
Number of citations: 38 link.springer.com
M Kobayashi, M Fujita, H Mitsuhashi - Chemical and pharmaceutical …, 1984 - jstage.jst.go.jp
The rhizome of Chidium officinale Makino was found to contain pregne—nolone (1) and coniferyl ferulate (2), and also nine hydroxyphthalide deriva—tives (4—12) which were optically …
Number of citations: 75 www.jstage.jst.go.jp
Y Yu, Q Zhang, Y Wang, S Li - Journal of Chinese Pharmaceutical …, 2007 - researchgate.net
… MS data for the peak of coniferyl ferulate in (A) coniferyl ferulate standard and extracts of (B) Angelica sinensis and (C) Ligusticum chuanxiong 1 coniferyl ferulate. ESI-MS conditions are …
Number of citations: 12 www.researchgate.net
C Chen, C Wu, X Lu, Z Yan, J Gao, H Zhao… - … and Alternative Medicine, 2013 - hindawi.com
… Coniferyl ferulate (CF), isolated from the root of Angelica sinensis (Oliv.) Diels (Radix Angelicae sinensis, RAS), showed strong inhibition of human placental GST. Its 50% inhibition …
Number of citations: 43 www.hindawi.com
H Wang, H Zhang, X Zhang, Y Yin, G Ding… - Journal of Functional …, 2023 - Elsevier
… Coniferyl ferulate contributed to xanthine oxidase inhibition of Chuanxiong Rhizome. … Coniferyl ferulate and allopurinol showed a synergy on xanthine oxidase inhibition. …
Number of citations: 2 www.sciencedirect.com
X Dai, L Pang, Z Zhang, C Yang, Y Li - Journal of Pharmaceutical and …, 2017 - Elsevier
A rapid and simple LC–MS/MS method was developed and validated for the simultaneous determination of coniferyl ferulate (CF) and its metabolite coniferyl alcohol (CA) using …
Number of citations: 5 www.sciencedirect.com

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